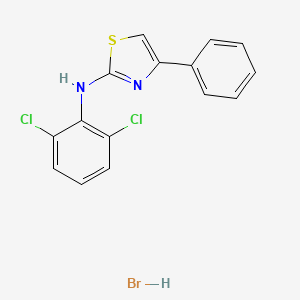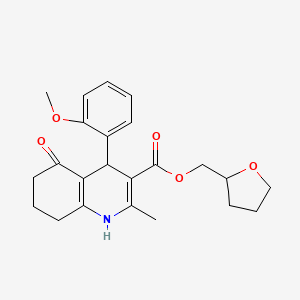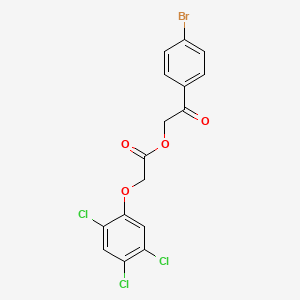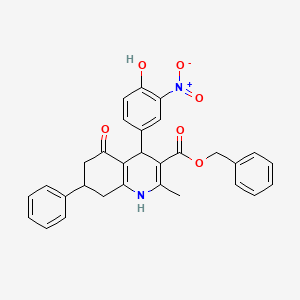
N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group and a phenyl group attached to the thiazole ring, along with an amine group and a hydrobromide salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 2,6-dichloroaniline with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反応の分析
Types of Reactions
N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. The exact pathways and targets can vary depending on the specific application, but common targets include microbial enzymes and inflammatory mediators.
類似化合物との比較
Similar Compounds
N-(2,6-dichlorophenyl)-N’-phenylurea: Similar structure but lacks the thiazole ring.
2,6-dichlorophenyl isothiocyanate: Precursor in the synthesis of the compound.
4-phenyl-1,3-thiazole: Lacks the dichlorophenyl group.
Uniqueness
N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide is unique due to the combination of the dichlorophenyl and phenyl groups attached to the thiazole ring. This structural arrangement imparts specific chemical and biological properties that are not observed in similar compounds.
特性
IUPAC Name |
N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S.BrH/c16-11-7-4-8-12(17)14(11)19-15-18-13(9-20-15)10-5-2-1-3-6-10;/h1-9H,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDCXTNJJXBUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=C(C=CC=C3Cl)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B4938163.png)
![1-[(4-methoxyphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide](/img/structure/B4938166.png)
![(3-cyclopentylpropyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4938192.png)
![N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B4938202.png)
![2-methyl-3-(4-methylphenyl)-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide](/img/structure/B4938209.png)
![1-(4-bromophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4938217.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4938234.png)
![6-[(carbamoylmethyl)sulfanyl]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B4938250.png)
![N-[(1-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B4938253.png)

![ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]acetate](/img/structure/B4938260.png)
![N~2~-(3-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4938267.png)
